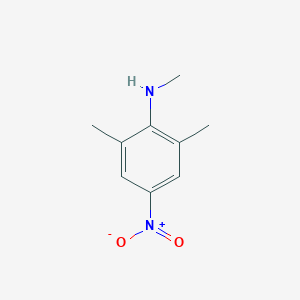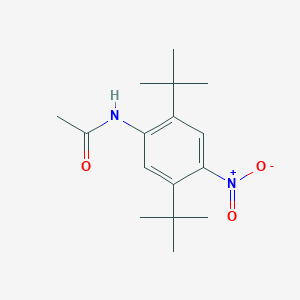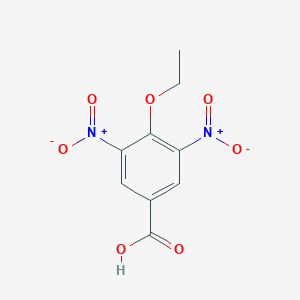![molecular formula C13H13NOS B263499 N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
N-[2-(2-thienyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-thienyl)ethyl]benzamide, also known as TEB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular weight of 235.32 g/mol. TEB has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
N-[2-(2-thienyl)ethyl]benzamide exerts its biological effects by binding to specific receptors or enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to bind to the 5-HT7 receptor and inhibit its activity, leading to the modulation of circadian rhythms. N-[2-(2-thienyl)ethyl]benzamide has also been shown to bind to the TRPV1 receptor and inhibit its activity, leading to the modulation of pain perception. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-[2-(2-thienyl)ethyl]benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to modulate pain perception by inhibiting the activity of nociceptive neurons.
实验室实验的优点和局限性
N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. N-[2-(2-thienyl)ethyl]benzamide is also relatively inexpensive and readily available. However, N-[2-(2-thienyl)ethyl]benzamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[2-(2-thienyl)ethyl]benzamide has a high melting point, which can make it difficult to dissolve in some organic solvents.
未来方向
There are several future directions for the research of N-[2-(2-thienyl)ethyl]benzamide. One direction is to study the role of N-[2-(2-thienyl)ethyl]benzamide in the modulation of other biological processes, such as angiogenesis and neuroprotection. Another direction is to develop new analogs of N-[2-(2-thienyl)ethyl]benzamide with improved pharmacological properties. Additionally, further studies are needed to investigate the safety and toxicity of N-[2-(2-thienyl)ethyl]benzamide in vivo. Finally, N-[2-(2-thienyl)ethyl]benzamide could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and pain.
合成方法
The synthesis of N-[2-(2-thienyl)ethyl]benzamide involves the reaction of 2-bromoethylthiophene with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give N-[2-(2-thienyl)ethyl]benzamide. The yield of this reaction is around 60-70%, and the purity of the product can be improved by recrystallization.
科学研究应用
N-[2-(2-thienyl)ethyl]benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and analgesic effects. N-[2-(2-thienyl)ethyl]benzamide has also been used as a tool to study the mechanism of action of various proteins and enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the TRPV1 receptor in the modulation of pain perception.
属性
产品名称 |
N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
分子式 |
C13H13NOS |
分子量 |
231.32 g/mol |
IUPAC 名称 |
N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h1-7,10H,8-9H2,(H,14,15) |
InChI 键 |
UOTIVHIGQMWNKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)



![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)
